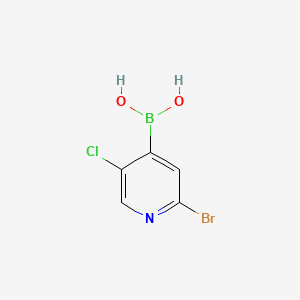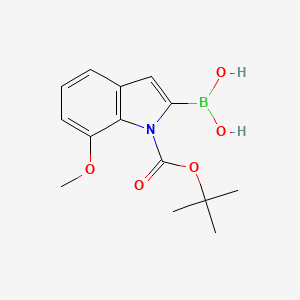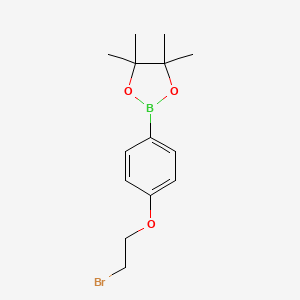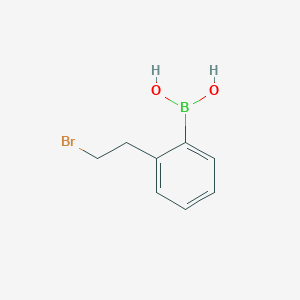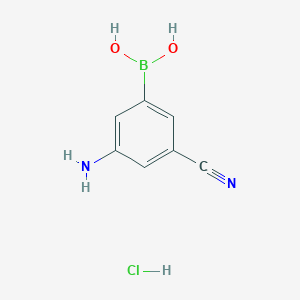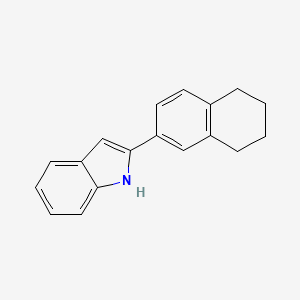
2-(5,6,7,8-tetrahydronaphthalen-2-yl)-1H-indole
Overview
Description
Chemical Reactions Analysis
Without specific information on “2-(5,6,7,8-tetrahydronaphthalen-2-yl)-1H-indole”, it’s challenging to provide an analysis of its chemical reactions. The reactivity would likely depend on the specific substituents and their positions on the indole and tetrahydronaphthalene rings .Physical And Chemical Properties Analysis
The physical and chemical properties of “2-(5,6,7,8-tetrahydronaphthalen-2-yl)-1H-indole” would depend on its specific structure. Factors such as polarity, molecular weight, and functional groups would influence properties like solubility, melting point, and reactivity .Scientific Research Applications
Glycogen Phosphorylase Inhibitors
One significant application of compounds related to 2-(5,6,7,8-tetrahydronaphthalen-2-yl)-1H-indole is in the inhibition of glycogen phosphorylase (GP). For example, a derivative, 5-chloro-N-(5-hydroxy-5,6,7,8-tetrahydronaphthalen-2-yl)-1H-indole-2-carboxamide, has shown potent inhibitory activity. This type of compound has potential applications in the treatment of diabetes, as evidenced by its oral hypoglycemic activity in diabetic mice and its excellent pharmacokinetic profile in rats (Onda et al., 2008).
Anticancer Activities
Another application is in the field of cancer research. Derivatives of 2-(5,6,7,8-tetrahydronaphthalen-2-yl)-1H-indole have been synthesized and evaluated for their anticancer effects. For instance, certain indole retinoid compounds have demonstrated anti-proliferative capacity in liver, breast, and colon cancer cell lines. The compound 5a, in particular, was able to inhibit proliferation in breast cancer cell lines at very low concentrations (Gurkan-Alp et al., 2012).
Anti-inflammatory and Analgesic Activity
Research has also explored the anti-inflammatory and analgesic potential of 1,2,3,4-tetrahydronaphthalen-6-yl-thiazole and thiazolidinone derivatives. These compounds have been found to exhibit interesting dual anti-inflammatory and analgesic activity, with some derivatives showing comparable or even superior activity to the reference drug indomethacin (Haiba et al., 2014).
Green Chemistry and Computational Studies
Recent research emphasizes eco-friendly approaches in the synthesis of derivatives, such as 5,6,7,8-tetrahydronaphthalene-1,3-dicarbonitrile (THNDC) derivatives. This research is significant for green chemistry and involves computational studies for drug-like properties and therapeutic potential (Damera & Pagadala, 2023).
Safety and Hazards
properties
IUPAC Name |
2-(5,6,7,8-tetrahydronaphthalen-2-yl)-1H-indole | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H17N/c1-2-6-14-11-16(10-9-13(14)5-1)18-12-15-7-3-4-8-17(15)19-18/h3-4,7-12,19H,1-2,5-6H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YYVRGOPIRFGDCW-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC2=C(C1)C=CC(=C2)C3=CC4=CC=CC=C4N3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H17N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
247.3 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-(5,6,7,8-tetrahydronaphthalen-2-yl)-1H-indole | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



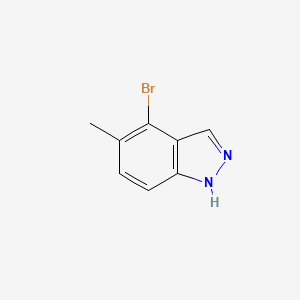
![4'-Amino-[1,1'-biphenyl]-4-carboxylic acid hydrochloride](/img/structure/B1519939.png)
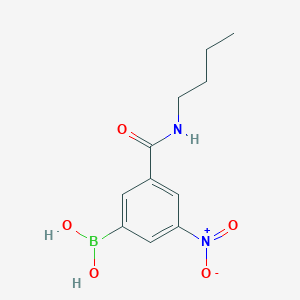
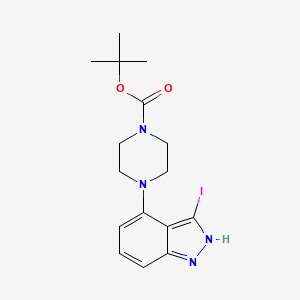
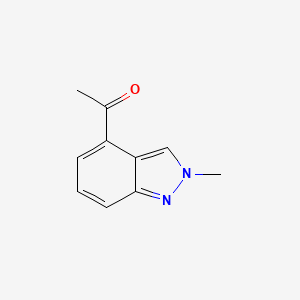
![tert-Butyl 4-[2-(4-Amino-1H-pyrazol-1-yl)ethyl]piperazine-1-carboxylate](/img/structure/B1519946.png)
